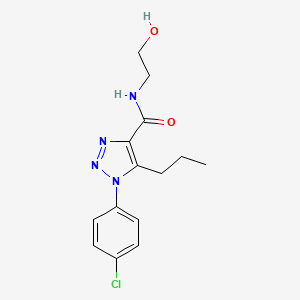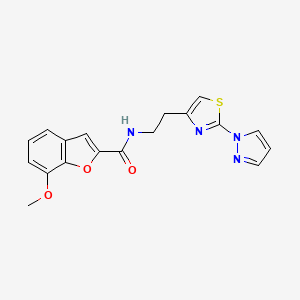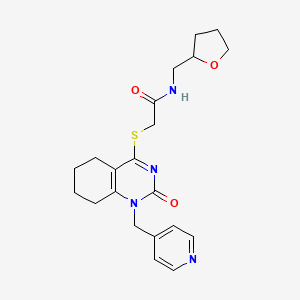
N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzamide group, a piperazine ring, and a thiophenyl group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives, for example, can undergo a variety of reactions, including those involving their nitrogen atoms or the carbon atoms adjacent to them .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in water .Applications De Recherche Scientifique
Structure-Affinity Relationships for Dopamine Receptors
Research on similar compounds, such as benzamide derivatives, has been focused on exploring structure-affinity relationships with dopamine receptors, particularly aiming at discovering potent and selective ligands for the dopamine D(3) receptor. Such studies are crucial for the development of new therapeutic agents for psychiatric and neurological disorders, including Parkinson's disease and schizophrenia (Leopoldo et al., 2002).
Antimicrobial and Antitubercular Activities
Further, compounds with piperazine and benzamide scaffolds have been evaluated for their antimicrobial activities, highlighting the potential for discovering new antibacterial and antifungal agents. This includes research into novel 1,2,4-triazole derivatives and their efficacy against various microorganisms, demonstrating the broader pharmacological relevance of such molecular structures (Bektaş et al., 2007).
Potential Antipsychotic Agents
There's also interest in the development of heterocyclic carboxamides as potential antipsychotic agents. Such research endeavors aim to identify novel compounds with efficacy in treating psychiatric conditions, with a focus on minimizing side effects associated with current treatments (Norman et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-ethylthiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN3O2S/c1-2-22-18-23(26(33-22)28-25(32)19-7-4-3-5-8-19)24(20-9-6-10-21(27)17-20)30-13-11-29(12-14-30)15-16-31/h3-10,17-18,24,31H,2,11-16H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZBCNIRBBQZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2838357.png)
![(E)-2,6-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838358.png)
![2,2-Dimethylbenzo[d][1,3]dioxol-5-ol](/img/structure/B2838359.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2838367.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2838373.png)


![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/no-structure.png)
![6-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838378.png)
![3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2838379.png)
![N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2838380.png)
